[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “[3-(4-chlorophenyl)-5-isoxazolyl]methanol”, the SMILES string isOCc1cc(no1)-c2ccc(Cl)cc2
and the InChI key is YJIXYDFXXAWEMH-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be described by parameters such as its form, molecular weight, and empirical formula. For a similar compound, “[3-(4-chlorophenyl)-5-isoxazolyl]methanol”, it is a solid with a molecular weight of 209.63 and an empirical formula of C10H8ClNO2 .Scientific Research Applications
Tuberculosis Drug Development
One of the promising applications of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is in the development of drugs for tuberculosis (TB). The compound has been identified as a potential inhibitor of DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis . This enzyme is a validated target for several TB drug candidates, and the development of DprE1 inhibitors is crucial due to the high attrition rate in TB drug development .
Analytical Chemistry
In analytical chemistry, [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine can be used as a reference compound or a reagent. Its distinct chemical structure allows it to serve as a standard for chromatographic analysis, helping in the identification and quantification of similar compounds in various samples .
Biopharmaceutical Production
This compound may also find applications in biopharmaceutical production. Its structural properties could be useful in the synthesis of complex pharmaceuticals, especially in the creation of novel isoxazole rings, which are present in many bioactive molecules .
Advanced Battery Science
[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine could contribute to advanced battery science. Its chemical properties might be utilized in the development of new materials for battery electrodes or electrolytes, potentially improving energy density and battery life .
Safety and Controlled Environment Solutions
In the field of safety and controlled environment solutions, this compound’s characteristics could be applied in the development of new materials or coatings that are resistant to chemical degradation or environmental damage .
Life Science Research
Lastly, [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine can be used in life science research, particularly in molecular biology and biochemistry. It could be involved in the study of enzyme inhibition, receptor-ligand interactions, and the synthesis of biomolecules .
properties
IUPAC Name |
[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAWKIAUQCSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377331 | |
Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine | |
CAS RN |
66046-42-2 | |
Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.